molecular formula C14H11Cl2NO B448538 N-(2,3-dichlorophenyl)-2-phenylacetamide

N-(2,3-dichlorophenyl)-2-phenylacetamide

Cat. No.: B448538
M. Wt: 280.1g/mol
InChI Key: FMXHTMGQLPVAPC-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-phenylacetamide (CAS: 560075-65-2; C₁₄H₁₀Cl₃NO; MW: 314.59) is a chloro-substituted acetamide derivative characterized by a phenyl group at the acetamide’s α-position and a 2,3-dichlorophenyl moiety attached to the nitrogen atom . This compound is structurally related to pharmaceuticals like diclofenac, where chlorinated aromatic systems are critical for anti-inflammatory activity. Its synthesis typically involves coupling 2,3-dichloroaniline with phenylacetyl chloride or via carbodiimide-mediated amidation .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-phenylacetamide

InChI

InChI=1S/C14H11Cl2NO/c15-11-7-4-8-12(14(11)16)17-13(18)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)

InChI Key

FMXHTMGQLPVAPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of N-(2,3-dichlorophenyl)-2-phenylacetamide with similar compounds:

Compound Name Substituents on N-Aryl Group α-Position Group Molecular Weight Melting Point (K) Key Structural Features
This compound 2,3-Dichlorophenyl Phenyl 314.59 Not reported Dichlorophenyl twist; planar acetamide core
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3,4-Dichlorophenyl Thiazol-2-yl 283.16 459–461 61.8° dihedral angle between aryl/thiazol rings
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 4-Chlorophenyl 2,6-Dichlorophenyl 314.59 Not reported Dichlorophenyl at α-position; diclofenac impurity
2,2-Diphenylacetamide Phenyl Phenyl 211.26 430–433 Two phenyl groups; 84.6° inter-ring dihedral angle
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide 2,6-Dimethylphenyl Diphenyl 349.44 469–471 Steric hindrance from methyl groups

Key Observations :

  • Chlorine Substitution Patterns : The position of chlorine atoms significantly impacts electronic and steric properties. For example, 2,3-dichlorophenyl (target compound) vs. 2,6-dichlorophenyl (evidence 12) alters dipole moments and π-π stacking efficiency .
  • Steric Effects : Methyl substituents (e.g., N-(2,6-dimethylphenyl)-2,2-diphenylacetamide) introduce steric hindrance, reducing solubility but enhancing crystallinity .

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